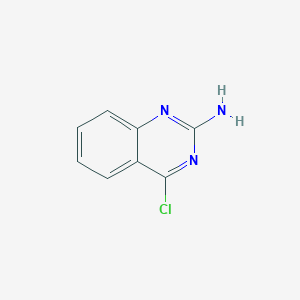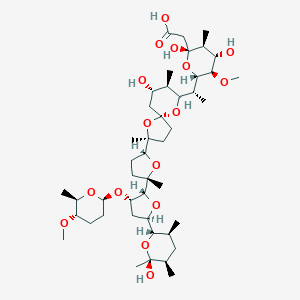
Semduramicin
Overview
Description
Semduramicin is a small molecule that is used as a veterinary drug . It is produced by the fermentation of Actinomadura spp . It is active against certain Gram-positive bacteria, while Gram-negative bacteria are resistant .
Synthesis Analysis
Semduramicin is quantified in poultry feedingstuffs using a method based on high-performance liquid chromatography with post-column derivatization and spectrophotometric detection .
Molecular Structure Analysis
The molecular formula of Semduramicin is C45H76O16 . Its average weight is 873.087 and its monoisotopic weight is 872.513336367 .
Chemical Reactions Analysis
A multi-residue method for 17 anticoccidial drugs and ractopamine in animal tissues by liquid chromatography-tandem mass spectrometry and time-of-flight mass spectrometry has been developed .
Physical And Chemical Properties Analysis
Semduramicin has a chemical formula of C45H76O16 . Its average weight is 873.087 and its monoisotopic weight is 872.513336367 .
Scientific Research Applications
Poultry Farming
Semduramicin is a key ingredient in the feed additive Aviax 5%, which is used in poultry farming . It is specifically intended for chickens for fattening . The additive helps control coccidiosis, a parasitic disease that affects the intestinal tracts of animals .
Antibacterial Properties
Semduramicin has been found to be active against certain Gram-positive bacteria . This makes it useful in controlling bacterial infections in chickens .
Resistance to Antimicrobials
Interestingly, the use of Semduramicin as a feed additive is unlikely to increase the shedding of Salmonella, Escherichia coli, and Campylobacter . This suggests that it does not induce resistance and cross-resistance to antimicrobials used of human and animal relevance .
Safety for Consumption
Semduramicin is safe for the consumer provided a withdrawal time of 24 hours is respected . This means that the meat from chickens that have been fed Semduramicin is safe for human consumption if the chickens are slaughtered at least 24 hours after their last feed containing the additive .
Incompatibility with Certain Drugs
It’s important to note that Semduramicin in the feed is not compatible with the concurrent use of tiamulin, a type of antibiotic . This is a crucial consideration in the management of poultry health .
Metabolism and Excretion
In a study, chickens were administered 14C-semduramicin in their feed for 5 consecutive days . The total radioactivity of tissues was determined, providing insights into the absorption, distribution, metabolism, and excretion of Semduramicin .
Safety and Hazards
Future Directions
Semduramicin is intended to control coccidiosis in chickens for fattening at a dose of 20−25 mg/kg complete feed . Its use as a feed additive is unlikely to increase shedding of Salmonella, Escherichia coli, and Campylobacter and to induce resistance and cross-resistance to antimicrobials used of human and animal relevance .
Mechanism of Action
Target of Action
Semduramicin primarily targets the protozoan parasites responsible for coccidiosis in poultry, specifically species of the genus Eimeria. These parasites infect the intestinal tract of chickens, leading to significant economic losses in the poultry industry .
Biochemical Pathways
The primary biochemical pathway affected by semduramicin is the ionic transport mechanism within the parasite cells. By altering the ion gradients, semduramicin interferes with essential cellular processes such as energy production and nutrient uptake. This disruption leads to the death of the parasite, effectively controlling the infection .
Pharmacokinetics
Semduramicin exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
These properties ensure that semduramicin remains effective in the intestinal tract, where it targets the Eimeria parasites.
Result of Action
At the molecular level, semduramicin’s action results in the disruption of ion gradients within the parasite cells, leading to cell swelling and lysis. At the cellular level, this results in the death of the Eimeria parasites, thereby controlling the coccidiosis infection in poultry .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of semduramicin. For instance, extreme pH levels can affect the ionophore’s ability to form complexes with cations, while high temperatures can impact its stability. Additionally, the presence of other ions in the environment can compete with the target ions, potentially reducing the efficacy of semduramicin .
By understanding these factors, poultry farmers and veterinarians can optimize the use of semduramicin to effectively manage coccidiosis in poultry.
: DrugBank : DrugCentral
properties
IUPAC Name |
2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINSLRIENGBHSH-ASZYJFLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016181 | |
| Record name | Semduramicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Semduramicin | |
CAS RN |
113378-31-7 | |
| Record name | Semduramicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113378-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semduramicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113378317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semduramicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Semduramicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMDURAMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6VXL377WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



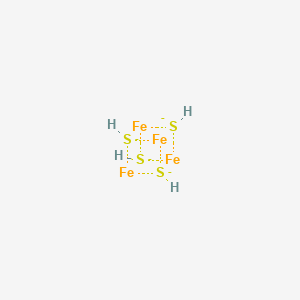
![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

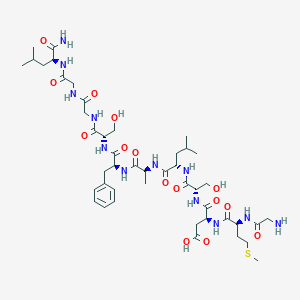
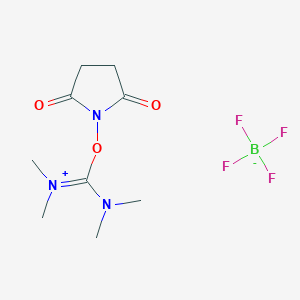
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
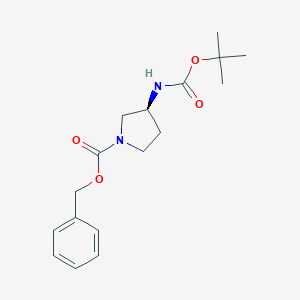
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
